1-[(3-Chloro-2-fluorophenyl)methyl]piperazine
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Overview
Description
1-[(3-Chloro-2-fluorophenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with a 3-chloro-2-fluorophenylmethyl group, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
Piperazine derivatives are known to interact with a variety of biological targets, including chemokine antagonists, cholinesterase inhibitors, and aβ-aggregation inhibitors .
Mode of Action
Piperazine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function or structure .
Biochemical Pathways
Piperazine derivatives are known to interact with a variety of biochemical pathways, often leading to downstream effects such as changes in cellular function or structure .
Result of Action
Piperazine derivatives are known to have a variety of effects at the molecular and cellular level .
Action Environment
It is known that environmental factors can significantly influence the action of many chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine typically involves the reaction of 3-chloro-2-fluorobenzyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted piperazine derivatives with various alkyl or acyl groups.
Scientific Research Applications
1-[(3-Chloro-2-fluorophenyl)methyl]piperazine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 1-[(3-Chloro-2-fluorophenyl)methyl]piperidine
- 1-[(3-Chloro-2-fluorophenyl)methyl]morpholine
- 1-[(3-Chloro-2-fluorophenyl)methyl]pyrrolidine
Comparison: 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups on the phenyl ring. This combination imparts distinct chemical and biological properties compared to its analogs, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(3-chloro-2-fluorophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFN2/c12-10-3-1-2-9(11(10)13)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXMRGJIULSPNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C(=CC=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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